molecular formula C19H26O12 B1143551 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate CAS No. 12738-64-6

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

Cat. No.: B1143551
CAS No.: 12738-64-6
M. Wt: 446.4
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Description

Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is a complex carbohydrate derivative It is a benzoate ester of a disaccharide composed of alpha-D-glucopyranoside and beta-D-fructofuranosyl units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and benzoate esterification. The process typically starts with the protection of hydroxyl groups on the glucose and fructose units, followed by glycosylation to form the disaccharide. The final step involves the esterification of the disaccharide with benzoic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach compared to traditional chemical synthesis . Enzymatic methods utilize specific enzymes to catalyze the formation of the disaccharide and its subsequent esterification.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoate ester back to the alcohol form.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate has several scientific research applications:

    Chemistry: Used as a model compound in carbohydrate chemistry studies.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of drug delivery systems and as a surfactant-based permeation enhancer.

Mechanism of Action

The compound exerts its biological effects through various mechanisms. It modulates the expression of genes involved in inflammation and oxidative stress. Additionally, it activates signaling pathways such as the Nrf2 pathway, which plays a crucial role in regulating cellular antioxidant defense.

Comparison with Similar Compounds

    Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: A surfactant-based permeation enhancer used in drug delivery systems.

    Sucrose: A common disaccharide composed of glucose and fructose units.

    Trehalose: A disaccharide consisting of two glucose units, known for its stability and protective properties.

Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is unique due to its benzoate ester group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

12738-64-6

Molecular Formula

C19H26O12

Molecular Weight

446.4

IUPAC Name

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1

SMILES

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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